N-{5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide
Description
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H21N5O2/c1-28-16-11-9-14(10-12-16)20(27)24-21-23-19(25-26-21)8-4-5-15-13-22-18-7-3-2-6-17(15)18/h2-3,6-7,9-13,22H,4-5,8H2,1H3,(H2,23,24,25,26,27) |
InChI Key |
XPJIMYUDKOBSTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NNC(=N2)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Hydrazide-Isothiocyanate Cyclization
A widely used method involves reacting a hydrazide with an isothiocyanate, followed by cyclization under basic conditions. For example:
-
Hydrazide Formation : Ethyl 1H-indole-3-carboxylate undergoes hydrazinolysis with hydrazine hydrate to yield 1H-indole-3-carbohydrazide.
-
Thiosemicarbazide Synthesis : The hydrazide reacts with an isothiocyanate (e.g., 3,4-dichlorophenyl isothiocyanate) to form a thiosemicarbazide intermediate.
-
Cyclization : Treatment with aqueous KOH induces cyclization to form the 5-mercapto-1,2,4-triazole-3-thione.
Key Data :
Nucleophilic Ring Closure
An alternative method employs nucleophilic attack on a succinimide intermediate. For example:
-
Succinimide Preparation : Succinic anhydride reacts with aminoguanidine to form N-guanidinosuccinimide.
-
Ring Closure : Reaction with amines (e.g., aliphatic amines) under microwave irradiation yields N-substituted triazoles.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Succinimide Formation | Aminoguanidine, succinic anhydride | – | |
| Ring Closure | Microwave irradiation, aliphatic amines | – |
Introduction of the 3-(1H-indol-3-yl)propyl Group
The indole-propyl substituent is introduced via alkylation or coupling reactions.
S-Alkylation Followed by Thermal Fusion
This method leverages regiospecific S-alkylation and subsequent N-alkylation via thermal migration:
-
S-Alkylation : The triazole-3-thione reacts with 3-(3-bromopropyl)-1H-indole in the presence of a base (e.g., Et₃N).
-
Thermal Fusion : Heating the S-alkylated product induces migration of the alkyl group to the nitrogen atom at position 5.
Key Data :
Direct N-Alkylation
For triazoles lacking thiol groups, direct N-alkylation is feasible:
-
Bromopropyl-Indole Synthesis : 3-(3-Bromopropyl)-1H-indole is prepared via alkylation of indole with 1-bromo-3-propanol.
-
Triazole Alkylation : The triazole’s NH group reacts with the bromopropyl-indole under basic conditions (e.g., K₂CO₃).
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromopropyl-Indole Synthesis | 1-Bromo-3-propanol, indole, K₂CO₃ | – | |
| Triazole Alkylation | Bromopropyl-indole, K₂CO₃, acetone | – |
Coupling the 4-Methoxybenzamide Group
The 4-methoxybenzamide moiety is introduced via amide bond formation.
Carbodiimide-Mediated Coupling
A common method uses coupling agents like HATU or DCC:
-
Benzoyl Chloride Preparation : 4-Methoxybenzoic acid is treated with thionyl chloride to form 4-methoxybenzoyl chloride.
-
Amide Coupling : The triazole’s NH group reacts with the benzoyl chloride in the presence of HATU and DIPEA.
Key Data :
Urea-Based Coupling
For triazoles with amino groups, urea derivatives can be used:
Key Data :
Alternative Routes
One-Pot Synthesis
A streamlined approach combines triazole synthesis and alkylation:
-
Triazole Formation : Hydrazide and isothiocyanate react to form the triazole-3-thione.
-
Simultaneous Alkylation : Addition of 3-(3-bromopropyl)-1H-indole during cyclization.
Key Data :
Critical Challenges and Solutions
-
Regioselectivity : Ensuring the benzamide attaches to N3 and the indole-propyl to N5 requires precise control. Using blocking groups or directing substituents (e.g., electron-withdrawing groups) improves selectivity.
-
Stability : Triazole-thiones are sensitive to oxidation. Storing intermediates under inert atmospheres prevents degradation.
-
Yield Optimization : Microwave irradiation accelerates cyclization and alkylation steps, improving yields.
Case Studies and Experimental Validation
Synthesis of Analog 5a (Schiff Base Triazole)
A related compound, 5a , was synthesized via:
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Schiff Base Formation | 4-Methoxybenzaldehyde, glacial acetic acid | 85% | |
| Cyclization | KOH, reflux | – |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Hydrazide-Isothiocyanate | High regioselectivity | Multi-step, sensitive intermediates |
| S-Alkylation-Thermal Fusion | Short reaction times | Requires precise thermal control |
| Direct N-Alkylation | Simple reagents | Lower yields for bulky substrates |
Chemical Reactions Analysis
Types of Reactions
N-{5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-{5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-{5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations
Core Heterocycle Impact :
- The triazole-indole hybrid in the target compound contrasts with oxazole-triazole hybrids (OCM-8 to OCM-11), which exhibit potent GSK-3β inhibition (IC₅₀: 8–12 nM) due to electron-withdrawing substituents like trifluoromethyl groups .
- Replacement of triazole with oxadiazole (as in urease inhibitors) reduces steric bulk, enhancing enzyme binding .
Substituent Effects :
- The 4-methoxybenzamide group in the target compound may improve solubility compared to halogenated aryl groups (e.g., OCM-9’s trifluoromethoxy group) but could reduce target affinity .
- Fluorination (e.g., compound 3e ) increases metabolic stability but requires optimization to avoid cytotoxicity .
Biological Activity :
- Urease inhibitors with oxadiazole-indole scaffolds (IC₅₀: 0.7 µM) outperform classical inhibitors like thiourea (IC₅₀: 21 µM), suggesting the indole-propyl chain enhances binding .
- The absence of activity data for the target compound highlights a gap in experimental validation compared to well-characterized analogs .
Biological Activity
N-{5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring linked to an indole moiety and a methoxy-substituted benzamide. Its molecular formula is with a molecular weight of 377.4 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H20FN5O |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | AMKKSGPTVGQOMU-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Indole Moiety : Indole can be synthesized through Fischer indole synthesis.
- Triazole Ring Formation : The triazole ring is formed via cyclization reactions involving hydrazine derivatives.
- Coupling Reactions : The final step involves coupling the synthesized intermediates to form the target compound.
Anticancer Activity
Recent studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 2.2 - 4.4 |
| HCT116 | 3.7 |
| A549 | 5.3 |
These results indicate that the compound can inhibit cell proliferation effectively at low micromolar concentrations, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Enterococcus faecalis | 8 |
These findings suggest that it may serve as a promising lead for developing new antimicrobial agents .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. This interaction can modulate their activity, leading to antiproliferative effects in cancer cells and inhibition of bacterial growth.
Case Studies
Several research studies have focused on this compound's biological activity:
- Antiproliferative Study : A study comparing its activity with known anticancer drugs like doxorubicin showed that while doxorubicin had a broader spectrum of activity, the new compound exhibited selective potency against specific cancer cell lines .
- Antimicrobial Evaluation : Another study highlighted its effectiveness against resistant strains of bacteria, indicating potential utility in treating infections where conventional antibiotics fail .
Q & A
Q. What computational tools are effective for predicting ADMET properties?
- Methodological Answer :
- SwissADME : Predict logP (lipophilicity), blood-brain barrier penetration, and CYP450 interactions .
- Mold² descriptors : Generate molecular fingerprints for toxicity risk assessment (e.g., hepatotoxicity) .
- Molecular dynamics (MD) : Simulate membrane permeability using CHARMM force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
